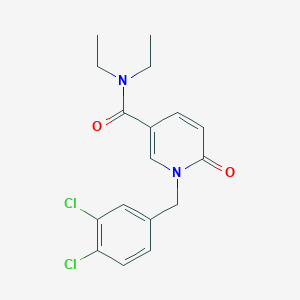

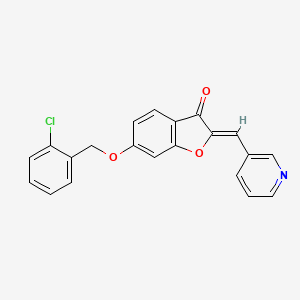

![molecular formula C19H13ClN4O3S B2804515 N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005302-76-0](/img/structure/B2804515.png)

N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves the combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” can be analyzed using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b][1,3]thiazole derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” can be analyzed using techniques such as FT IR, MS, and NMR .Applications De Recherche Scientifique

Antimycobacterial Activity

The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed remarkable activity against Mycobacterium tuberculosis (Mtb) H37Ra. It exhibited an IC90 of 7.05 μM and an IC50 of 2.32 μM. Importantly, it showed no acute cellular toxicity toward the MRC-5 lung fibroblast cell line . Another compound, IT06, with a 2,4-dichloro phenyl moiety, also exhibited significant activity against Mtb . These findings suggest potential applications in tuberculosis treatment.

Selective Inhibition of Mtb

The selected imidazo-[2,1-b]-thiazole derivatives demonstrated no activity against a panel of non-tuberculous mycobacteria (NTM). This selective inhibition of Mtb over NTM highlights their specificity and potential therapeutic value .

Second Harmonic Generation (SHG) Efficiency

Interestingly, a pyridine-based chalcone derivative with electron donor groups substituted at specific positions of the phenylene ring showed increased SHG efficiency . While this study doesn’t directly involve our compound, it underscores the broader interest in thiazole-based molecules for nonlinear optical applications.

Cytotoxicity Activity

Although not directly related to our compound, other thiazole derivatives have shown cytotoxic activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cell lines . While further research is needed, this suggests a potential avenue for exploring cytotoxicity applications.

Molecular Docking Studies

Researchers have conducted molecular docking and dynamics studies to understand the binding patterns and stability of protein–ligand complexes. These investigations provide insights into the interaction between the compound and its target, such as Pantothenate synthetase of Mtb .

Fast-Growing Mycobacteria (NTMs)

While most derivatives showed activity against fast-growing Mycobacterium smegmatis, they were less effective against Mycobacterium abscessus, a fast-growing NTM . This information highlights the compound’s specificity and potential limitations.

Orientations Futures

The future directions in the research of “N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” could involve further exploration of its potential as an anti-mycobacterial agent . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O3S/c1-11-17(18(25)21-14-6-3-5-13(20)9-14)28-19-22-16(10-23(11)19)12-4-2-7-15(8-12)24(26)27/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMBGCFKCGBFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

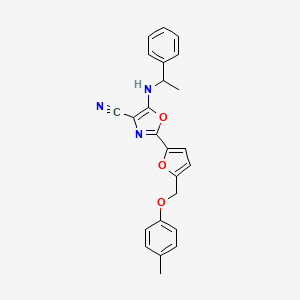

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)

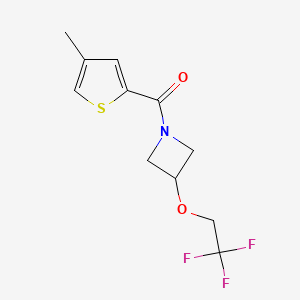

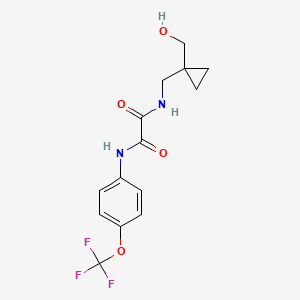

![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)

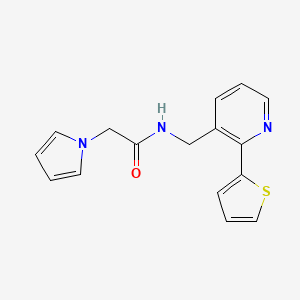

![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)

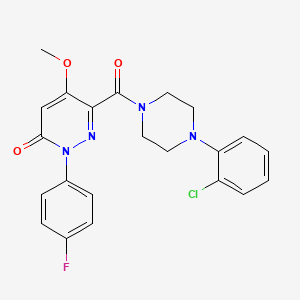

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)